8-Iodo-1-naphthoic acid
Overview
Description
8-Iodo-1-naphthoic acid is a chemical compound belonging to the class of naphthalene derivatives. It is characterized by the presence of an iodine atom at the 8th position and a carboxylic acid group at the 1st position on the naphthalene ring. This compound appears as a white crystalline powder and is soluble in organic solvents but insoluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodo-1-naphthoic acid typically involves the iodination of 1-naphthoic acid. A common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide in an organic solvent like acetic acid. The reaction is carried out under reflux conditions to ensure complete iodination at the 8th position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to optimize yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 8-Iodo-1-naphthoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form alcohols or other reduced forms.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Reactions: Products include azido-naphthoic acid or cyano-naphthoic acid.
Oxidation Reactions: Products include naphthoic acid derivatives with higher oxidation states.
Reduction Reactions: Products include naphthyl alcohols or other reduced forms.
Scientific Research Applications
8-Iodo-1-naphthoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-Iodo-1-naphthoic acid involves its interaction with specific molecular targets and pathways. The iodine atom and carboxylic acid group play crucial roles in its reactivity and interaction with biological molecules. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
1-Naphthoic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
8-Bromo-1-naphthoic acid: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
8-Chloro-1-naphthoic acid: Contains a chlorine atom, resulting in distinct chemical behavior compared to the iodine derivative.
Uniqueness: 8-Iodo-1-naphthoic acid is unique due to the presence of the iodine atom, which imparts specific reactivity and properties. The iodine atom enhances its ability to participate in substitution reactions and influences its biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
8-iodonaphthalene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7IO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDVMWGDQHAVSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381615 | |
Record name | 8-Iodo-1-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13577-19-0 | |
Record name | 8-Iodo-1-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions the successful synthesis of 8-iodo-1-naphthoic acid using anhydro-8-hydroxymercuri-1-naphthoic acid as an intermediate. What are the potential advantages of this method compared to direct iodination of 1-naphthoic acid?
A1: Direct iodination of 1-naphthoic acid could lead to a mixture of isomers (5-iodo and 8-iodo) due to the lack of regioselectivity. Utilizing anhydro-8-hydroxymercuri-1-naphthoic acid as an intermediate likely directs the iodination specifically to the 8th position, leading to a higher yield of the desired this compound. []
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